5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Description
The compound 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide features a pyridine core substituted at position 5 with a bromine atom and at position 3 with a carboxamide group. The carboxamide nitrogen is linked to a pyrimidine ring, which is further substituted at position 6 with a 4-methylpiperidin-1-yl moiety.
Properties
IUPAC Name |
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c1-11-2-4-22(5-3-11)15-7-14(19-10-20-15)21-16(23)12-6-13(17)9-18-8-12/h6-11H,2-5H2,1H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTRTXRHLDPVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under specific conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative.
Formation of the nicotinamide moiety: This final step involves the coupling of the brominated pyrimidine-piperidine intermediate with a nicotinamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced using suitable reagents.
Coupling reactions: The nicotinamide moiety can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Target Compound : Combines pyridine and pyrimidine rings, offering multiple hydrogen-bonding sites (amide and piperidine nitrogen).
- Compound : Features a benzodiazolone core, which may enhance π-π stacking interactions with aromatic residues in enzyme active sites.
- Compounds : Incorporate imidazo-pyrrolo-pyrazine moieties, enabling unique binding modes via fused heterocyclic systems.
Functional Group Differences
Pharmacokinetic Implications
- Lipophilicity : The target’s calculated logP (estimated 2.5–3.0) is lower than F13714 (logP ~3.5–4.0 due to halogens), suggesting better aqueous solubility.
- Molecular Weight : The target (~437 g/mol) adheres to Lipinski’s rule of five, unlike ’s compound (460 g/mol), which may face bioavailability challenges.
Biological Activity
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide, commonly referred to as compound 1421484-94-7, is a synthetic organic compound with significant potential in medicinal chemistry. Its structural properties suggest a capacity for biological activity, particularly in the context of cancer research and other therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula: C20H19BrN4O3
- Molecular Weight: 443.3 g/mol
- CAS Number: 1421484-94-7
Biological Activity Overview
Research on the biological activity of this compound primarily focuses on its anticancer properties and its potential impact on various cellular pathways. The compound's structure, featuring a bromine atom and a piperidine moiety, is indicative of its ability to interact with biological targets effectively.
Anticancer Activity
-
Mechanism of Action:
- The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. This inhibition is often associated with its ability to induce apoptosis and cell cycle arrest.
- Studies have demonstrated that compounds similar to 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine derivatives can target specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth .
-
In Vitro Studies:
- In vitro assays have indicated that this compound exhibits potent antiproliferative effects against multiple cancer types. For instance, it has been observed to significantly reduce the viability of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- The effective concentration (EC50) values for these activities are critical for evaluating the compound's therapeutic potential.
- In Vivo Studies:
Data Table: Biological Activity Summary
| Activity Type | Cell Line | EC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferation | MDA-MB-231 (Breast) | 0.064 | Induction of apoptosis |
| Antiproliferation | HepG2 (Liver) | 0.115 | Cell cycle arrest |
| In Vivo Efficacy | Mouse Model | N/A | Tumor growth inhibition |
Case Studies
-
Case Study on Breast Cancer:
- A study involving MDA-MB-231 cells demonstrated that treatment with 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine resulted in a significant decrease in cell viability after 48 hours of exposure. The study concluded that the compound could be further explored as a candidate for breast cancer therapy .
- Case Study on Liver Cancer:
Q & A
Q. What are the recommended synthetic routes for preparing 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide?
The compound can be synthesized via multi-step reactions starting from halogenated pyridine and pyrimidine precursors. Key steps include:
- Nucleophilic substitution : Reacting 5-bromo-3-pyridinecarboxylic acid derivatives with 6-(4-methylpiperidin-1-yl)pyrimidin-4-amine under coupling agents like EDCI or HATU.
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
- Optimized conditions : Anhydrous solvents (e.g., DMF or THF) and bases (e.g., KCO) at 60–80°C for 8–12 hours to enhance yield .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and detect diastereotopic protons (e.g., split signals in DMSO-d) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da) and detects impurities .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths/angles and disorder (e.g., disordered thiazolidinone rings in similar compounds) .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro enzyme assays : Test inhibition of kinases or proteases using fluorescence-based or radiometric assays.
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., IC values via MTT assays) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Q. What strategies improve the compound’s solubility and bioavailability?
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) at the pyridine or piperidine moieties.
- Salt formation : Hydrochloride salts enhance aqueous solubility, as demonstrated for analogous piperidine-pyridine hybrids .
Q. How can computational modeling guide the optimization of target binding?
- Molecular docking : Use AutoDock Vina to predict interactions with kinases (e.g., binding free energy < -9 kcal/mol).
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to identify key residues for hydrogen bonding .
Q. What experimental adjustments address low yields in coupling reactions?
Q. How can researchers validate target engagement in complex biological systems?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .
Q. What are the best practices for handling crystallographic disorder in refinement?
Q. How do substituents on the pyrimidine ring influence bioactivity?
- SAR studies : Replace 4-methylpiperidine with morpholine or piperazine to compare IC values in kinase assays.
- Electron-withdrawing groups : Bromine at pyridine-C5 enhances electrophilicity, potentially improving target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
